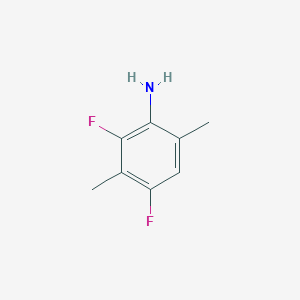
2,4-Difluoro-3,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3,6-dimethylaniline is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3,6-dimethylaniline is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins in the body. This could potentially lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2,4-Difluoro-3,6-dimethylaniline. It has been found to have potential anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have potential antitumor activity and may be useful in the treatment of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Difluoro-3,6-dimethylaniline in lab experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in high yields with careful control of reaction conditions. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure to skin or inhalation of vapors.
Direcciones Futuras
There are several potential future directions for research involving 2,4-Difluoro-3,6-dimethylaniline. One area of interest is the development of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential environmental impact of this compound and its byproducts.
In conclusion, 2,4-Difluoro-3,6-dimethylaniline is a compound that has significant potential in scientific research. Its unique properties and potential applications make it a valuable tool for the synthesis of various organic compounds and the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3,6-dimethylaniline has been extensively used in scientific research for its potential applications in the synthesis of various organic compounds. This compound has been found to be a useful building block in the synthesis of several pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,4-Difluoro-3,6-dimethylaniline has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Propiedades
Número CAS |
119916-16-4 |
|---|---|
Nombre del producto |
2,4-Difluoro-3,6-dimethylaniline |
Fórmula molecular |
C8H9F2N |
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
2,4-difluoro-3,6-dimethylaniline |
InChI |
InChI=1S/C8H9F2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 |
Clave InChI |
FHCIKBMOGCRENA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)F)C)F |
SMILES canónico |
CC1=CC(=C(C(=C1N)F)C)F |
Sinónimos |
Benzenamine, 2,4-difluoro-3,6-dimethyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


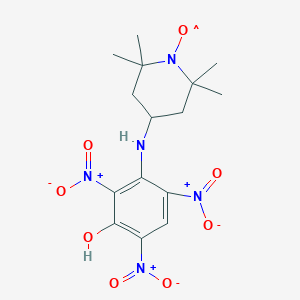

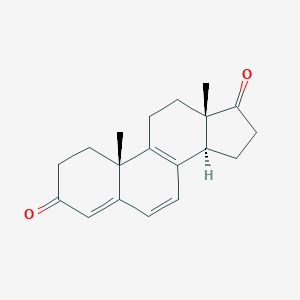

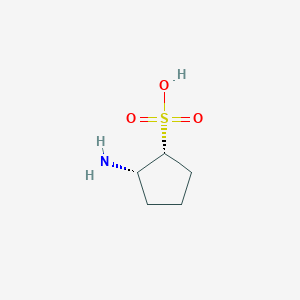



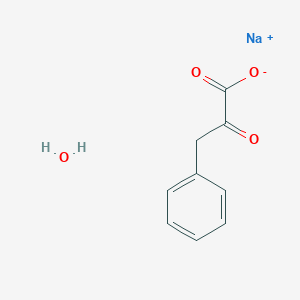

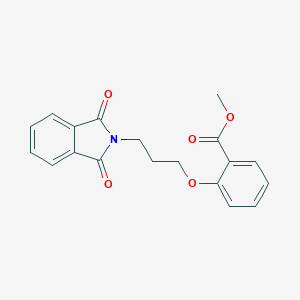
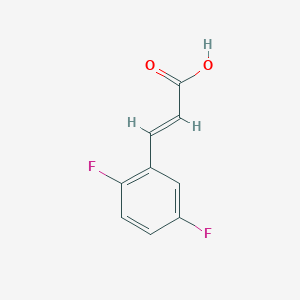
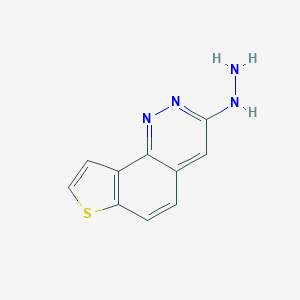
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)